molecular formula C16H21F3N6 B6448461 N-methyl-N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549027-06-5

N-methyl-N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B6448461
CAS RN: 2549027-06-5
M. Wt: 354.37 g/mol
InChI Key: NQMUHKVCMVIFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, a piperidine ring, and a 1,2,4-triazole ring, all of which are common structures in medicinal chemistry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like the Diels–Alder reaction and the Suzuki–Miyaura cross-coupling reaction .

Future Directions

The future research directions for this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as enzyme inhibitors, which could have implications in the treatment of various diseases .

properties

IUPAC Name

N-methyl-N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N6/c1-23(15-13(16(17,18)19)6-3-7-20-15)12-5-4-8-25(9-12)10-14-21-11-22-24(14)2/h3,6-7,11-12H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUHKVCMVIFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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